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Compound of Interest

Compound Name: Sodium phenol

Cat. No.: B8718760 Get Quote

This guide provides troubleshooting advice and detailed protocols for researchers, scientists,

and drug development professionals encountering issues with residual phenol contamination in

their RNA samples.

Frequently Asked Questions (FAQs)
Q1: What is residual phenol contamination and why is it a problem?

Phenol is an organic solvent commonly used in the guanidinium thiocyanate-phenol-chloroform

method for RNA extraction.[1] It is highly effective at denaturing proteins, including RNases,

and separating them from the aqueous phase containing the RNA. However, small amounts of

phenol can be inadvertently carried over with the aqueous phase. This residual phenol can

inhibit downstream enzymatic reactions, such as reverse transcription and PCR, and interfere

with accurate RNA quantification, ultimately compromising experimental results.[1][2][3]

Q2: How can I detect phenol contamination in my RNA sample?

The most common method for detecting phenol contamination is UV spectrophotometry.

Phenol has an absorbance peak around 270 nm, which can affect the A260/A280 ratio, but its

presence is most clearly indicated by a low A260/A230 ratio.[1]

A260/A280 Ratio: A pure RNA sample should have an A260/A280 ratio of approximately 2.0.

[1] While protein contamination is a primary cause of a low A260/A280 ratio, significant

phenol contamination can also lower this value.
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A260/A230 Ratio: This is the key indicator for phenol contamination. Pure RNA samples

should have an A260/A230 ratio between 2.0 and 2.2. A ratio below 1.8 is a strong indication

of contamination with substances that absorb at 230 nm, most commonly phenol or

guanidine salts used in extraction buffers.[1]

Q3: What are considered acceptable purity ratios for high-quality RNA?

For most downstream applications, including RT-qPCR and RNA sequencing, the following

ratios are recommended:[1]

A260/A280: ~2.0

A260/A230: >1.8 (ideally 2.0 - 2.2)

Samples with ratios outside of these ranges may require further purification to ensure reliable

and reproducible results.[1]

Troubleshooting Guide
Issue: My RNA sample has a low A260/A230 ratio (e.g., < 1.8).

This is a common indication of phenol contamination. Below is a troubleshooting workflow to

address this issue.
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Troubleshooting Low A260/A230 Ratio
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Caption: Troubleshooting workflow for low A260/A230 ratios in RNA samples.
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Phenol Removal Methods: A Comparative Overview
Method Principle Pros Cons

Additional Chloroform

Extraction

Phenol has a higher

affinity for the

chloroform phase and

partitions out of the

aqueous phase

containing the RNA.

Highly effective for

significant phenol

contamination.[1]

Cost-effective.

Involves handling

hazardous organic

solvents. May result in

some RNA loss

(~20%).[1][4]

Requires careful

pipetting to avoid

interphase carryover.

[1]

Ethanol

Reprecipitation &

Washes

RNA is precipitated

out of solution with

alcohol and salt. The

RNA pellet is then

washed multiple times

with 75-80% ethanol

to remove soluble

contaminants like

phenol.

Simple procedure that

avoids additional

organic extractions.[1]

Effective for removing

minor contaminants.

[1]

May be less effective

for high levels of

phenol contamination.

[1] Over-drying the

RNA pellet can make

it difficult to

resuspend.[1]

Commercial RNA

Cleanup Kits

Utilizes a silica-based

spin column that binds

RNA while

contaminants are

washed away.[1]

Fast and reliable.[1]

Can effectively

remove various

contaminants,

including phenol,

salts, and enzymes.

Can be more

expensive than

manual methods.

Experimental Protocols
Protocol 1: Additional Chloroform Extraction followed
by Ethanol Precipitation
This protocol is recommended for samples with significant phenol contamination.
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Volume Adjustment: Adjust the volume of your RNA sample to 100-200 µL with nuclease-free

water.

Chloroform Addition: Add an equal volume of chloroform (e.g., 200 µL of chloroform to a 200

µL sample).

Mixing: Vortex the tube vigorously for 15-20 seconds to create an emulsion.

Phase Separation: Centrifuge at >12,000 x g for 5 minutes at 4°C to separate the phases.

Transfer Aqueous Phase: Carefully transfer the upper, aqueous phase to a new, sterile,

nuclease-free microcentrifuge tube. Be extremely careful not to pipette any of the lower

organic phase or the white interphase.

Precipitation:

Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

Add 2.5 volumes of ice-cold 100% ethanol.

Mix by inverting the tube several times.

Incubation: Incubate at -20°C for at least 30 minutes. For low concentration samples, an

overnight incubation is recommended.

Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the RNA. A small white

pellet should be visible.

Washing:

Carefully decant the supernatant without disturbing the pellet.

Add 1 mL of ice-cold 75% ethanol.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Carefully decant the supernatant. Repeat this wash step for a total of two or three washes.

[1]
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Drying: After the final wash, briefly spin the tube again and use a fine pipette tip to remove

any residual ethanol. Air-dry the pellet for 3-10 minutes at room temperature. Do not over-

dry, as this will make the RNA difficult to dissolve.[1]

Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water

or a suitable buffer.

Protocol 2: RNA Reprecipitation with Additional Washes
This protocol is suitable for removing minor phenol contamination.

Volume & Salt Adjustment: Adjust the volume of your RNA sample to at least 50 µL with

nuclease-free water. Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).

Ethanol Precipitation: Add 2.5 volumes of ice-cold 100% ethanol. Mix by inverting and

incubate at -20°C for at least 30 minutes.

Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the RNA.

Washing:

Carefully decant the supernatant.

Add 1 mL of ice-cold 75% ethanol.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Repeat the wash step twice (for a total of three washes).

Drying: After the final wash, briefly spin the tube and remove all residual ethanol with a

pipette. Air-dry the pellet for 3-10 minutes.

Resuspension: Resuspend the RNA pellet in the desired volume of nuclease-free water.

Experimental Workflow Diagram
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Phenol Contamination Removal Workflow
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Caption: Workflow for RNA cleanup using chloroform extraction and reprecipitation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b8718760?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8718760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8718760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

